Methyl 5-(5-chloro-2-methylphenyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(5-chloro-2-methylphenyl)furan-2-carboxylate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methyl ester group and a 5-chloro-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(5-chloro-2-methylphenyl)furan-2-carboxylate typically involves the reaction of 5-chloro-2-methylphenylboronic acid with methyl 5-bromofuran-2-carboxylate under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(5-chloro-2-methylphenyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Methyl 5-(5-chloro-2-methylphenyl)furan-2-methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(5-chloro-2-methylphenyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of methyl 5-(5-chloro-2-methylphenyl)furan-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure but with a fluorine and nitro group instead of chlorine and methyl groups.
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Contains a cyano group on the phenyl ring.
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: Features a hydroxy group on the phenyl ring.
Uniqueness
Methyl 5-(5-chloro-2-methylphenyl)furan-2-carboxylate is unique due to the presence of both a chlorine atom and a methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness may contribute to its potential bioactivity and applications in various fields.
Biological Activity
Methyl 5-(5-chloro-2-methylphenyl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles findings from various studies that highlight its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C12H11ClO3 and features a furan ring substituted with a chloro-methylphenyl group. This unique structure contributes to its biological activity, making it a candidate for further pharmacological studies.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. Notably, it has shown promising results against various cancer cell lines:
- Cytotoxicity : The compound exhibited significant cytotoxic effects on human liver carcinoma (HepG2) and cervical carcinoma (HeLa) cell lines. The half-maximal inhibitory concentration (IC50) values were reported to be 84.9 µM for HepG2 and 63.2 µM for HeLa cells, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the induction of apoptosis through caspase activation. Specifically, studies have demonstrated increased activation of caspases 3, 8, and 9 in treated cancer cells . Furthermore, docking studies suggest that the compound interacts with key protein residues involved in tubulin polymerization, disrupting microtubule dynamics essential for cell division .
Table 1: Anticancer Activity Summary
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 84.9 | Apoptosis induction via caspase activation |
HeLa | 63.2 | Inhibition of tubulin polymerization |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:
- Bacterial Strains : The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed zones of inhibition comparable to standard antibiotics in preliminary tests against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Summary
Bacterial Strain | Zone of Inhibition (mm) | Comparison to Standard |
---|---|---|
Staphylococcus aureus | 20.5 | Lower than Streptomycin (36.6 mm) |
Escherichia coli | 17.0 | Lower than Streptomycin (29.1 mm) |
Case Studies and Research Findings
- In Vitro Studies : A study conducted by researchers at a prominent medical institute highlighted the compound's effectiveness against multiple cancer cell lines using MTT assays. The findings indicated that structural modifications could enhance its biological activity, suggesting avenues for drug development .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that the presence of the chloro group significantly influences the compound's potency against cancer cells. Substituting different functional groups may lead to derivatives with improved efficacy .
- Potential Drug Development : Given its promising biological activities, this compound is being explored as a lead compound for developing new anticancer agents or antimicrobial drugs .
Properties
Molecular Formula |
C13H11ClO3 |
---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
methyl 5-(5-chloro-2-methylphenyl)furan-2-carboxylate |
InChI |
InChI=1S/C13H11ClO3/c1-8-3-4-9(14)7-10(8)11-5-6-12(17-11)13(15)16-2/h3-7H,1-2H3 |
InChI Key |
NHMWFDVLIQQLQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C(=O)OC |
Origin of Product |
United States |
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